

# Does Fosfazinomycin B show activity against antifungal-resistant fungal strains?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Fosfazinomycin B |           |
| Cat. No.:            | B15560789        | Get Quote |

### Fosfazinomycin B: A Potential New Antifungal in an Era of Resistance?

The emergence of multidrug-resistant fungal pathogens presents a critical and growing challenge to global public health. With a limited arsenal of antifungal drugs, the pipeline for novel agents with activity against these resilient strains is under intense scrutiny. **Fosfazinomycin B**, a phosphonate natural product, has been identified for its antifungal properties, but its efficacy against clinically relevant resistant fungi remains a significant unanswered question. This guide provides a comparative overview of the activity of current frontline antifungal agents against resistant strains and outlines the standardized methodologies required to evaluate novel compounds like **Fosfazinomycin B**.

Currently, there is a notable lack of publicly available data on the in vitro activity of **Fosfazinomycin B** against any fungal pathogens, including susceptible and resistant strains. Its unique structure, featuring a phosphonate group and a hydrazide linkage, suggests a potential mechanism of action that may differ from existing antifungal classes, making it an intriguing candidate for investigation. However, without experimental data, its potential role in combating antifungal resistance is purely speculative.

## Comparison of Antifungal Activity Against Resistant Fungal Strains







To provide a framework for the potential evaluation of **Fosfazinomycin B**, the following tables summarize the typical Minimum Inhibitory Concentration (MIC) ranges of commonly used antifungal drugs against two of the most challenging resistant fungal pathogens: Candida auris and azole-resistant Aspergillus fumigatus. MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.

Table 1: In Vitro Activity of Common Antifungal Agents Against Candida auris



| Antifungal Agent | Class        | Typical MIC Range<br>for Resistant<br>Isolates (µg/mL) | Notes on<br>Resistance                                                                                                                             |
|------------------|--------------|--------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| Fosfazinomycin B | Phosphonate  | No Data Available                                      | Mechanism of action and resistance are unknown.                                                                                                    |
| Fluconazole      | Azole        | ≥32 - >256[1][2][3][4]                                 | High rates of intrinsic and acquired resistance are a hallmark of C. auris.[2] [5] Resistance is often mediated by mutations in the ERG11 gene.[2] |
| Amphotericin B   | Polyene      | Variable; Resistant isolates typically ≥2[1]           | Resistance rates vary by geographic clade, with some reports showing up to 30% of isolates as resistant.  [2][5]                                   |
| Caspofungin      | Echinocandin | ≥2[6][7]                                               | Resistance is emerging and is often associated with mutations in the FKS1 gene.[7]                                                                 |
| Micafungin       | Echinocandin | ≥4[8]                                                  | While still generally effective, resistant isolates have been reported.                                                                            |
| Anidulafungin    | Echinocandin | ≥4[8]                                                  | Similar to other echinocandins, resistance is a growing concern.                                                                                   |



Table 2: In Vitro Activity of Common Antifungal Agents Against Azole-Resistant Aspergillus fumigatus

| Antifungal Agent | Class        | Typical MIC Range<br>for Resistant<br>Isolates (µg/mL)                          | Notes on<br>Resistance                                                                                                                      |
|------------------|--------------|---------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Fosfazinomycin B | Phosphonate  | No Data Available                                                               | Mechanism of action and resistance are unknown.                                                                                             |
| Voriconazole     | Azole        | >2 - ≥16[9][10][11]                                                             | Resistance is often linked to mutations in the cyp51A gene, some of which are acquired from environmental sources.[9][12]                   |
| Itraconazole     | Azole        | >8[13]                                                                          | Cross-resistance with other azoles is common.                                                                                               |
| Amphotericin B   | Polyene      | Generally ≤1, but resistant isolates (≥2) are increasingly reported[13][14][15] | While historically a reliable option, reports of elevated MICs in azole-resistant strains are a cause for concern.[14]                      |
| Caspofungin      | Echinocandin | MEC*: >16 (as MIC);<br>0.25 - 4.0 (as MEC)<br>[13][16]                          | Echinocandins exhibit fungistatic activity against Aspergillus. The Minimum Effective Concentration (MEC) is often reported instead of MIC. |



\*MEC (Minimum Effective Concentration) is the lowest concentration of the drug that leads to the formation of aberrant, branched, and compact hyphae as observed microscopically.

### **Experimental Protocols**

The determination of in vitro antifungal activity is guided by standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These methods ensure reproducibility and allow for comparison of data across different laboratories.

### Broth Microdilution Method for Yeasts (e.g., Candida auris) (CLSI M27)

This method is considered the gold standard for antifungal susceptibility testing of yeasts.[17] [18]

- Preparation of Antifungal Agent: The antifungal drug (e.g., Fosfazinomycin B) is dissolved
  in a suitable solvent (commonly dimethyl sulfoxide) to create a stock solution. A series of
  twofold dilutions are then prepared in 96-well microtiter plates using RPMI 1640 medium.[17]
- Inoculum Preparation: The fungal isolate is grown on agar plates to ensure purity and viability. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell density (0.5 McFarland standard). This suspension is further diluted in RPMI medium to achieve a final inoculum concentration of 0.5 x 10<sup>3</sup> to 2.5 x 10<sup>3</sup> cells/mL.[17]
- Incubation: The microtiter plates containing the serially diluted antifungal agent and the fungal inoculum are incubated at 35°C.
- Reading of Results: After 24 hours of incubation, the plates are examined visually or with a
  spectrophotometer to determine the MIC. The MIC is the lowest concentration of the drug
  that causes a significant inhibition of growth (typically ≥50% reduction) compared to a drugfree control well.[6]

## Broth Microdilution Method for Molds (e.g., Aspergillus fumigatus) (CLSI M38)



Testing molds requires modifications to the yeast protocol, primarily in the preparation of the inoculum.[19]

- Preparation of Antifungal Agent: This step is similar to the protocol for yeasts, with serial dilutions prepared in microtiter plates.
- Inoculum Preparation: Molds are grown on a suitable agar medium (e.g., potato dextrose agar) until sporulation occurs. The conidia (spores) are then harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 20). The resulting conidial suspension is adjusted spectrophotometrically to a specific transmittance and then diluted to a final concentration of 0.4 x 10<sup>4</sup> to 5 x 10<sup>4</sup> conidia/mL.[19]
- Incubation: The plates are incubated at 35°C for 48 to 72 hours.[19]
- Reading of Results: For azoles and polyenes, the MIC is read as the lowest concentration
  that shows complete inhibition of visible growth. For echinocandins, the MEC is determined
  microscopically as the lowest concentration causing the formation of abnormal, compact
  hyphal structures.[16]

#### Visualizing Mechanisms of Antifungal Resistance

To understand the challenge that new drugs like **Fosfazinomycin B** face, it is crucial to recognize the primary ways fungi evade the effects of current antifungals.





Click to download full resolution via product page

Caption: Key mechanisms of antifungal drug resistance in fungal pathogens.

### Conclusion



The landscape of invasive fungal infections is increasingly complicated by the rise of multidrug-resistant species. While **Fosfazinomycin B** has been identified as a natural product with antifungal activity, its place in the clinical armamentarium cannot be determined without comprehensive in vitro and in vivo studies. The lack of available data on its activity against antifungal-resistant strains like C. auris and azole-resistant A. fumigatus represents a significant knowledge gap.

For researchers and drug development professionals, the immediate priority should be to subject **Fosfazinomycin B** to rigorous susceptibility testing using standardized CLSI and EUCAST methodologies. A thorough evaluation of its spectrum of activity, potency, and mechanism of action is imperative. Only through such systematic investigation can we ascertain whether **Fosfazinomycin B** holds promise as a novel agent capable of addressing the urgent threat of antifungal resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vitro Antifungal Resistance of Candida auris Isolates from Bloodstream Infections, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Candida auris and multidrug resistance: Defining the new normal PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Candida auris Identification and Rapid Antifungal Susceptibility Testing Against Echinocandins by MALDI-TOF MS PMC [pmc.ncbi.nlm.nih.gov]
- 8. Candida auris Isolates Resistant to Three Classes of Antifungal Medications â New York, 2019 | MMWR [cdc.gov]



- 9. clinician.nejm.org [clinician.nejm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. atsjournals.org [atsjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Surveillance for azoles resistance in Aspergillus spp. highlights a high number of amphotericin B-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 19. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Does Fosfazinomycin B show activity against antifungal-resistant fungal strains?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560789#does-fosfazinomycin-b-show-activity-against-antifungal-resistant-fungal-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com